

An In-Depth Technical Guide to FR260330: A Novel iNOS Dimerization Inhibitor

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Compound of Interest

Compound Name: FR260330

Cat. No.: B1672738

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Abstract

FR260330 is a novel, orally active and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory diseases. This technical guide provides a comprehensive overview of **FR260330**, including its full chemical name, structure, and mechanism of action. Detailed experimental protocols for key assays and a summary of its pharmacological data are presented to support further research and development. Additionally, a diagram of the iNOS signaling pathway is provided to contextualize the therapeutic target of **FR260330**.

Chemical Identity and Structure

Full Chemical Name: (2E)-3-(4-chlorophenyl)-N-[(1S)-2-oxo-2-{{2-oxo-2-(4-{{6-(trifluoromethyl)-4-pyrimidinyl}oxy}-1-piperidinyl)ethyl}amino}-1-(2-pyridinylmethyl)ethyl}acrylamide[1]

Chemical Structure:

While a publicly available, high-resolution image of the chemical structure of **FR260330** is not readily found in the searched resources, its detailed chemical name provides the necessary information for chemists to draw the precise structure.

Mechanism of Action

FR260330 exerts its inhibitory effect on iNOS through a distinct mechanism. Unlike many iNOS inhibitors that act as arginine substrate analogs, **FR260330** prevents the dimerization of the iNOS monomer.^{[1][2]} The dimerization of iNOS is an essential step for its enzymatic activity. By impeding this process, **FR260330** effectively blocks the production of nitric oxide (NO) by iNOS without affecting the expression of the iNOS protein itself.^[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for **FR260330**.

Parameter	Species	Cell Type/Model	Value	Reference
IC ₅₀ (NO _x Production)	Rat	Splenocytes	27 nM	^[1]
IC ₅₀ (NO _x Production)	Human	DLD-1 Colon Cancer Cells	10 nM	^[1]
IC ₅₀ (NO _x Production)	Rat	LPS-induced in vivo	1.6 mg/kg (oral)	^[1]
C _{max}	Vervet Monkey	In vivo	3.251 ± 2.526 µg/mL	^[2]
T _{max}	Vervet Monkey	In vivo	4 hours	^[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are methodologies for key experiments used to characterize **FR260330**, based on standard practices in the field.

Western Blot Analysis for iNOS Dimerization

This protocol is designed to assess the effect of **FR260330** on the dimerization state of iNOS in cell lysates.

- Cell Culture and Treatment:
 - Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
 - Induce iNOS expression by treating cells with lipopolysaccharide (LPS) and interferon-gamma (IFN- γ).
 - Treat induced cells with varying concentrations of **FR260330** or vehicle control for a specified duration.
- Cell Lysis:
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Low-Temperature SDS-PAGE:
 - Perform all steps of the SDS-PAGE at 4°C to preserve the dimeric form of iNOS.
 - Load equal amounts of protein from each sample onto the gel.
 - Separate proteins by electrophoresis.
- Immunoblotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The dimeric and monomeric forms of iNOS will appear at different molecular weights.

Gel Filtration Chromatography for iNOS Dimerization

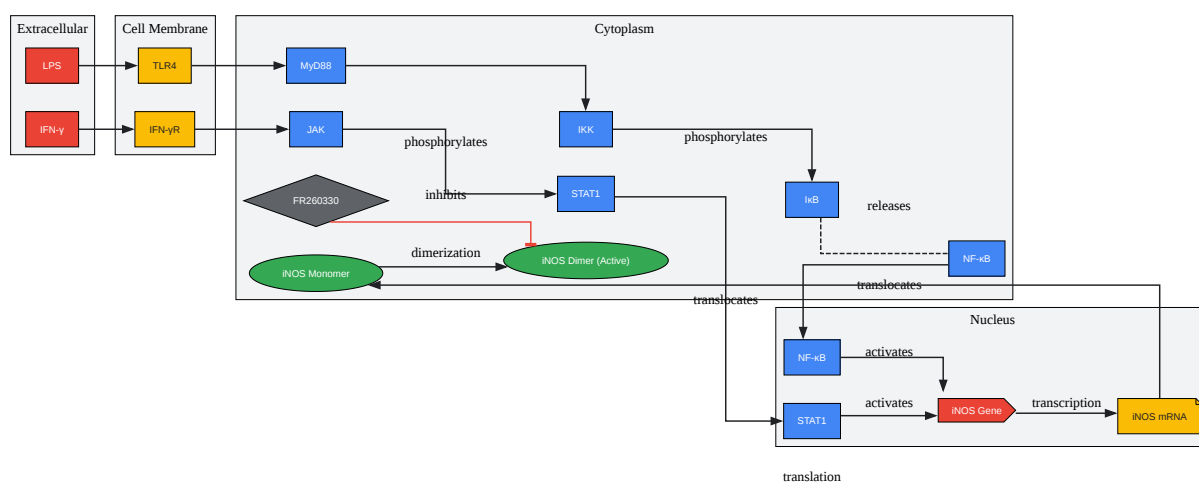
This method provides a quantitative assessment of the iNOS dimer-to-monomer ratio.

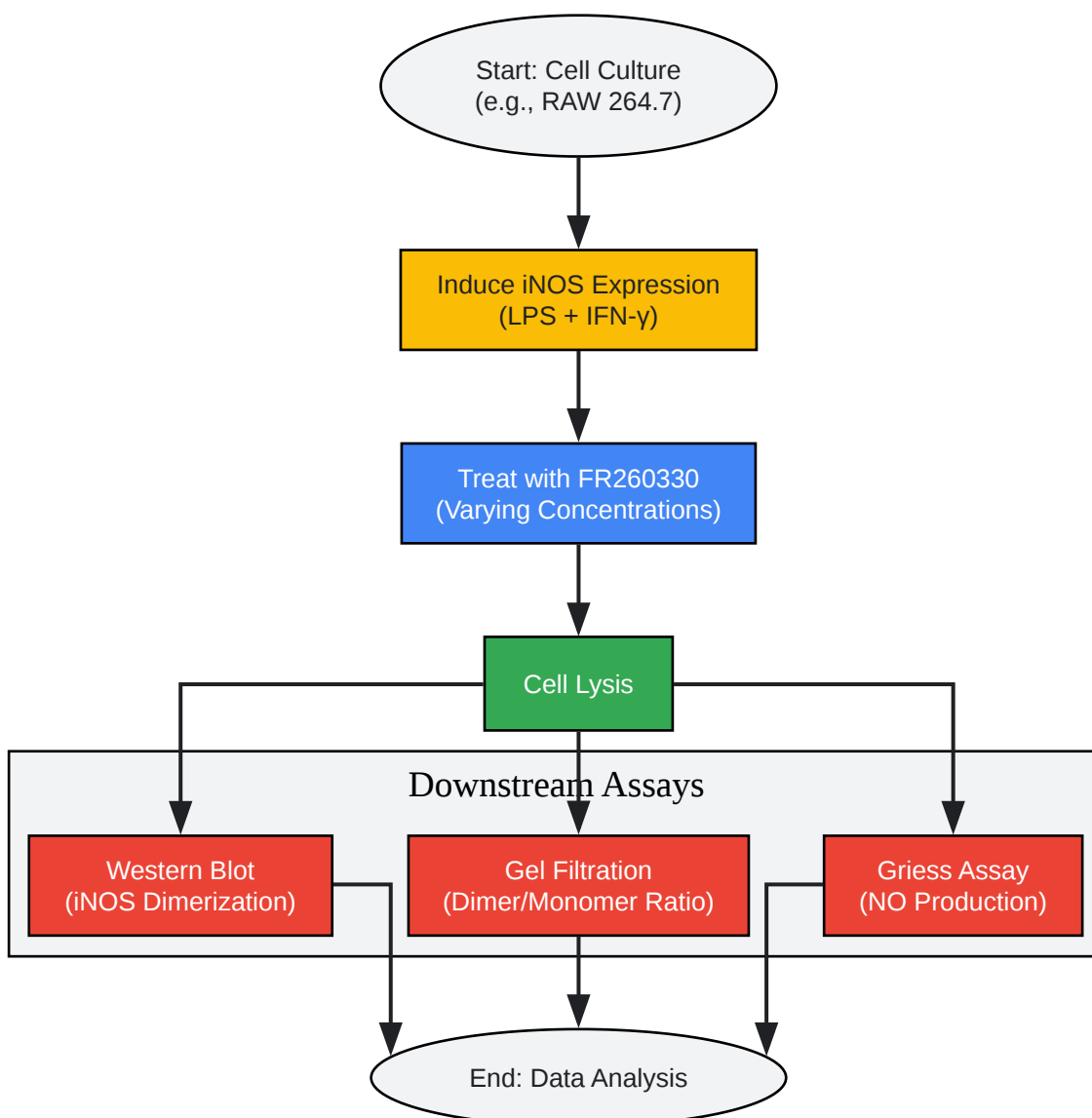
- Sample Preparation:
 - Prepare cell lysates from iNOS-induced and **FR260330**-treated cells as described in the Western blot protocol.
- Chromatography:
 - Equilibrate a gel filtration column (e.g., Superdex 200) with a suitable buffer (e.g., 40 mM EPPS, pH 7.6, containing 2 mM DTT, 10% glycerol, and 250 mM NaCl).
 - Load a defined amount of cell lysate onto the column.
 - Elute the proteins with the equilibration buffer at a constant flow rate.
 - Monitor the protein elution profile by measuring the absorbance at 280 nm.
- Analysis:
 - Collect fractions and analyze them by Western blotting for the presence of iNOS to identify the peaks corresponding to the dimeric and monomeric forms.
 - The relative abundance of the dimer and monomer can be quantified by integrating the areas under their respective peaks in the chromatogram.

Signaling Pathway and Experimental Workflow

iNOS Signaling Pathway

The following diagram illustrates the signaling cascade leading to the expression of iNOS, which is the target of **FR260330**.





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References

- 1. Pharmacological profile of FR260330, a novel orally active inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a novel inducible nitric oxide synthase inhibitor, FR260330, in prevention of renal ischemia/reperfusion injury in vervet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
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